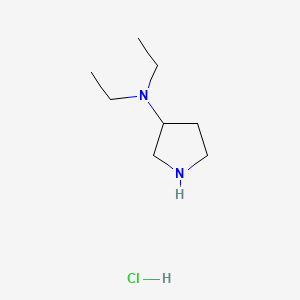
1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 1-(phenylmethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid, also known by its IUPAC name 1-[(benzyloxy)carbonyl]-3-isopropyl-3-piperidinecarboxylic acid, is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . This compound is characterized by its solid physical form and is typically stored at room temperature .
Méthodes De Préparation
The synthesis of 1-Cbz-3-isopropylpiperidine-3-carboxylic Acid involves several stepsThe final step involves the carboxylation of the 3-position to form the carboxylic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Cbz group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of 1-Cbz-3-isopropylpiperidine-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid can be compared with other similar compounds, such as:
1-Cbz-3-methylpiperidine-3-carboxylic Acid: Similar structure but with a methyl group instead of an isopropyl group.
1-Cbz-3-ethylpiperidine-3-carboxylic Acid: Similar structure but with an ethyl group instead of an isopropyl group.
1-Cbz-3-phenylpiperidine-3-carboxylic Acid: Similar structure but with a phenyl group instead of an isopropyl group. The uniqueness of 1-Cbz-3-isopropylpiperidine-3-carboxylic Acid lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C17H22NO4- |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-phenylmethoxycarbonyl-3-propan-2-ylpiperidine-3-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-13(2)17(15(19)20)9-6-10-18(12-17)16(21)22-11-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,19,20)/p-1 |
Clé InChI |
ROKHTTSAFVQJAT-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12345240.png)

![3-(2-bromophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B12345260.png)



![3-(2-bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B12345293.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12345301.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12345324.png)

![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide](/img/structure/B12345330.png)

![3-[(furan-2-yl)methyl]-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B12345344.png)
